5-FluoroNPB-22

Beschreibung

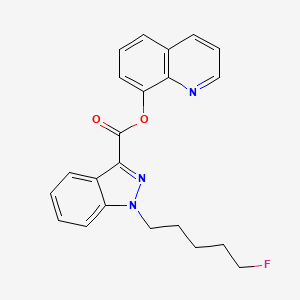

Structure

3D Structure

Eigenschaften

IUPAC Name |

quinolin-8-yl 1-(5-fluoropentyl)indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O2/c23-13-4-1-5-15-26-18-11-3-2-10-17(18)21(25-26)22(27)28-19-12-6-8-16-9-7-14-24-20(16)19/h2-3,6-12,14H,1,4-5,13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNDVBLSHUYZLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2CCCCCF)C(=O)OC3=CC=CC4=C3N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016920 | |

| Record name | Quinolin-8-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445579-79-2 | |

| Record name | 5-Fluoro-NPB-22 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445579792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinolin-8-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FLUORO-NPB-22 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7KA18TLS0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-FluoroNPB-22: Pharmacodynamics, Structural Activity, and Metabolic Fate

Topic: 5-FluoroNPB-22 Mechanism of Action Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

5-FluoroNPB-22 (also known as 5F-NPB-22) is a third-generation synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxylate family. Structurally, it is the 5-fluoro analog of NPB-22 and the indazole bioisostere of the indole-based 5F-PB-22.

This compound represents a classic example of "scaffold hopping"—a medicinal chemistry strategy used to circumvent legislative controls by replacing the indole core of JWH-018/PB-22 derivatives with an indazole ring while retaining high affinity for cannabinoid receptors. 5-FluoroNPB-22 acts as a potent, full agonist at both CB

Chemical Identity & Structural Pharmacology

Chemical Structure[1][2][3][4]

-

IUPAC Name: Quinolin-8-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate

-

Core Scaffold: Indazole (distinct from the Indole core of 5F-PB-22)[1]

-

Linker: Ester bond (highly labile)

-

Head Group: 8-Quinolinyl (implicated in specific toxicity and rapid metabolism)

-

Tail: 5-Fluoropentyl (enhances lipophilicity and binding affinity)

Structure-Activity Relationship (SAR)

The mechanism of action of 5-FluoroNPB-22 is defined by three critical structural features that dictate its pharmacodynamics:

| Structural Domain | Modification | Mechanistic Impact |

| Core (Indazole) | Bioisostere of Indole | Maintains planar geometry required for the hydrophobic binding pocket of CB |

| Tail (5-Fluoro) | Terminal Fluorine | The "Magic Methyl" effect analogue. The terminal fluorine increases lipophilicity and prevents metabolic oxidation at the |

| Linker (Ester) | Carboxylate Ester | Provides flexibility for receptor docking but acts as the "Achilles' heel" for metabolic stability. It is rapidly cleaved by carboxylesterases (CES1). |

Mechanism of Action: GPCR Signaling[6]

5-FluoroNPB-22 functions as a full agonist at the CB

Receptor Binding Kinetics

Unlike partial agonists (e.g.,

-

Affinity (

): Based on homologous series data (5F-PB-22 -

Functional Potency (

): In GTP

Signal Transduction Pathway

Upon binding, 5-FluoroNPB-22 induces a conformational change in the CB

- Subunit Release: Inhibits adenylyl cyclase, reducing intracellular cAMP levels.

-

Subunit Action:

-

Activates GIRK (G-protein coupled inwardly rectifying potassium) channels, causing hyperpolarization.

-

Inhibits N-type voltage-gated calcium channels (VGCC), suppressing neurotransmitter release (GABA/Glutamate).

-

-

-Arrestin Recruitment: High-efficacy agonists like 5-FluoroNPB-22 robustly recruit

Visualization: Signaling Cascade

The following diagram illustrates the downstream effects of 5-FluoroNPB-22 activation of the CB

Figure 1: Signal transduction pathway of 5-FluoroNPB-22 at the CB1 receptor, highlighting the dual pathways of G-protein signaling and

Metabolic Fate & Toxicity[7][8]

The metabolic profile of 5-FluoroNPB-22 is critical for both toxicological assessment and forensic detection. The presence of the ester linker makes it highly susceptible to hydrolysis.

Primary Metabolic Pathway: Ester Hydrolysis

The dominant metabolic event is the cleavage of the ester bond by human carboxylesterases (hCES1).

-

Precursor: 5-FluoroNPB-22[2]

-

Enzyme: hCES1 (Liver/Plasma)

-

Product A (Head): 8-Quinolinol (Free quinoline)

-

Product B (Tail/Core): 5-Fluoro-pentyl-1H-indazole-3-carboxylic acid (5F-PICA)

Toxicological Implication: Unlike JWH-018 (which releases a naphthyl group), the release of free 8-quinolinol is significant. While 8-quinolinol has antiseptic properties, its accumulation via high-dose SCRA usage may contribute to off-target cytotoxicity or genotoxicity not seen with other SCRA classes.

Secondary Pathways

Following hydrolysis, the 5F-PICA core undergoes:

-

Oxidative Defluorination: Loss of the fluorine atom to form pentanoic acid metabolites.

-

Glucuronidation: Phase II conjugation of the carboxylic acid moiety to facilitate excretion.

Transesterification (The Ethanol Interaction)

In the presence of ethanol (co-ingestion), 5-FluoroNPB-22 undergoes transesterification.

-

Reaction: The 8-quinolinyl group is swapped for an ethyl group.

-

Product: 5-Fluoro-NPB-22-ethyl ester .

-

Significance: This specific metabolite serves as a unique biomarker for polydrug use (SCRA + Alcohol) and may possess its own (albeit lower) pharmacological activity.

Figure 2: Metabolic pathways of 5-FluoroNPB-22, illustrating the primary hydrolysis route and the ethanol-dependent transesterification pathway.

Experimental Protocols

To validate the mechanism of action described above, the following experimental workflows are recommended. These protocols are designed to be self-validating through the use of positive controls (CP-55,940) and antagonists (AM251).

Protocol: Functional Binding Assay

Purpose: To quantify the efficacy (

Materials:

-

Membrane preparations from CHO cells stably expressing human CB

receptors. -

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl

, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA. -

Radioligand:

(0.1 nM). -

GDP (10

M) to suppress basal activity.

Workflow:

-

Preparation: Thaw membrane aliquots and dilute in Assay Buffer.

-

Incubation: In a 96-well plate, combine:

-

Membranes (10

g protein/well). -

GDP (10

M). - (0.1 nM).

-

Test Compound: 5-FluoroNPB-22 (

to -

Control: CP-55,940 (Positive Control) and Vehicle (Basal).

-

-

Reaction: Incubate for 60 minutes at 30°C.

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Fit data to a sigmoidal dose-response curve to derive

and

Protocol: Microsomal Stability & Metabolite Profiling

Purpose: To confirm the rapid hydrolysis of the ester linker and identify the 5F-indazole-3-carboxylic acid metabolite.

Workflow:

-

Incubation System: Pooled Human Liver Microsomes (pHLM) (0.5 mg/mL protein).

-

Substrate: 5-FluoroNPB-22 (1

M final concentration). -

Initiation: Add NADPH-generating system (Mg

, glucose-6-phosphate, G6PDH, NADP -

Time Points: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile.

-

Analysis: Centrifuge to remove protein precipitate. Analyze supernatant via LC-HRMS (Q-TOF) .

-

Validation: Monitor the disappearance of the parent peak (m/z ~378) and the appearance of the carboxylic acid metabolite (m/z ~265) and 8-quinolinol.

References

-

Banister, S. D., et al. (2015).[3] Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA. ACS Chemical Neuroscience, 6(9), 1546–1559.

-

Banister, S. D., Stuart, J., Kevin, R. C., et al. (2015). Effects of the synthetic cannabinoid 5F-PB-22 and its indazole analog 5F-NPB-22 on receptor binding and in vivo activity. Pharmacology Research & Perspectives. (Contextual reference for comparative potency).

-

Wohlfarth, A., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 406(6), 1797–1811.

-

Hasegawa, K., et al. (2015). Postmortem distribution of 5F-NPB-22 and its metabolites in body fluids and solid tissues in a fatal poisoning case. Forensic Toxicology, 33(2), 380-387.

-

Qian, Z., et al. (2016). Identification of the metabolites of the new synthetic cannabinoid 5F-NPB-22 in human hepatocytes by high-resolution mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 120, 1-10.

Sources

- 1. d-nb.info [d-nb.info]

- 2. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]

- 3. Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In-Vitro Binding Affinity of 5-FluoroNPB-22 at Cannabinoid Receptors CB1 and CB2

Introduction: Unveiling the Cannabinoid Receptor Interaction of 5-FluoroNPB-22

5-FluoroNPB-22 (also known as 5F-NPB-22) is a synthetic cannabinoid that has garnered significant interest within the scientific community. Understanding its interaction with the primary targets in the endocannabinoid system, the cannabinoid receptors type 1 (CB1) and type 2 (CB2), is paramount for predicting its pharmacological effects and potential toxicological profile. This technical guide provides an in-depth exploration of the in-vitro binding affinity of 5-FluoroNPB-22 to CB1 and CB2 receptors, offering a detailed experimental framework and analysis for researchers, scientists, and drug development professionals.

The CB1 and CB2 receptors are G protein-coupled receptors (GPCRs) that play crucial roles in a multitude of physiological processes.[1] CB1 receptors are predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, while CB2 receptors are primarily found in the immune system, modulating inflammatory responses.[1] The binding affinity of a ligand, quantified by the inhibition constant (Ki), is a critical determinant of its potency and potential for therapeutic application or abuse. A lower Ki value signifies a higher binding affinity.

This guide will elucidate the principles of competitive radioligand binding assays, provide a detailed, field-proven protocol for determining the Ki of 5-FluoroNPB-22, present its binding affinity data, and discuss the downstream signaling implications of its receptor engagement.

Principles of Competitive Radioligand Binding Assays: A Rationale-Driven Approach

To determine the binding affinity of an unlabeled compound (the "competitor," in this case, 5-FluoroNPB-22), a competitive radioligand binding assay is the gold standard. This technique relies on the principle of competition between the unlabeled ligand and a radiolabeled ligand with known high affinity for the target receptor.

The Causality Behind Experimental Choices:

-

Choice of Radioligand - [3H]CP55,940: The selection of the radioligand is critical. [3H]CP55,940 is a potent, non-selective synthetic cannabinoid agonist with high affinity for both CB1 and CB2 receptors.[2][3] Its tritiation ([3H]) provides a stable radioactive signal for sensitive detection. The high affinity of [3H]CP55,940 ensures that it binds robustly to the receptors, providing a stable baseline against which the competition by 5-FluoroNPB-22 can be accurately measured.

-

Receptor Source - HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are a widely used and reliable system for heterologous expression of GPCRs.[4][5][6] Transfecting these cells to overexpress human CB1 or CB2 receptors provides a high concentration of the target protein, leading to a robust signal in binding assays.[7] Using a stable cell line ensures consistency and reproducibility across experiments.

-

Membrane Preparation: The assay is performed on isolated cell membranes rather than whole cells. This is because GPCRs are integral membrane proteins, and using membrane preparations eliminates confounding factors from the cellular interior and allows for direct access of the ligands to the receptors.[8]

-

Competition and Equilibrium: The assay measures the ability of increasing concentrations of 5-FluoroNPB-22 to displace the binding of a fixed concentration of [3H]CP55,940. The reaction is allowed to reach equilibrium, ensuring that the observed displacement is a true reflection of the relative affinities of the two ligands.

Experimental Protocol: A Step-by-Step Guide to Determining the Binding Affinity of 5-FluoroNPB-22

This protocol outlines a comprehensive workflow for a competitive radioligand binding assay to determine the Ki of 5-FluoroNPB-22 for CB1 and CB2 receptors.

Part 1: Cell Culture and Membrane Preparation

-

Cell Culture:

-

Maintain HEK293 cells stably expressing human CB1 or CB2 receptors in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO2.[5]

-

Culture cells to approximately 80-90% confluency in T175 flasks.

-

-

Cell Harvesting and Lysis:

-

Wash the confluent cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Harvest the cells by gentle scraping and centrifuge at 1000 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA with protease inhibitors).

-

-

Membrane Isolation:

-

Homogenize the cell suspension using a Dounce homogenizer or a polytron homogenizer on ice.

-

Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Discard the supernatant and resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

-

Store the membrane preparations at -80°C until use.

-

Part 2: Competitive Radioligand Binding Assay

-

Assay Setup:

-

Perform the assay in 96-well plates.

-

Prepare serial dilutions of 5-FluoroNPB-22 in assay buffer. The concentration range should be wide enough to generate a complete competition curve (e.g., from 10^-12 M to 10^-5 M).

-

Prepare a solution of [3H]CP55,940 in assay buffer at a concentration close to its Kd for the respective receptor (typically in the low nanomolar range).

-

-

Incubation:

-

To each well, add:

-

Assay buffer

-

The appropriate concentration of 5-FluoroNPB-22 or vehicle (for total binding).

-

A saturating concentration of a non-radiolabeled high-affinity ligand (e.g., WIN 55,212-2) for determining non-specific binding.

-

A fixed amount of the cell membrane preparation (typically 10-20 µg of protein per well).

-

The fixed concentration of [3H]CP55,940.

-

-

Incubate the plate at 30°C for 90 minutes with gentle agitation to allow the binding to reach equilibrium.[9]

-

-

Filtration and Washing:

-

Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) pre-soaked in a buffer containing polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

Part 3: Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Generate Competition Curve:

-

Plot the specific binding (as a percentage of the maximal specific binding in the absence of the competitor) against the logarithm of the concentration of 5-FluoroNPB-22.

-

This will generate a sigmoidal dose-response curve.

-

-

Determine IC50:

-

The IC50 is the concentration of 5-FluoroNPB-22 that inhibits 50% of the specific binding of [3H]CP55,940. This value can be determined from the competition curve using non-linear regression analysis.

-

-

Calculate Ki using the Cheng-Prusoff Equation:

-

The Ki (inhibition constant) is a more accurate measure of binding affinity as it is independent of the radioligand concentration.[10] It is calculated from the IC50 using the Cheng-Prusoff equation:[10] Ki = IC50 / (1 + ([L]/Kd)) Where:

-

IC50 is the experimentally determined half-maximal inhibitory concentration of 5-FluoroNPB-22.

-

[L] is the concentration of the radioligand ([3H]CP55,940) used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Visualization of the Experimental Workflow

Caption: Experimental workflow for determining the in-vitro binding affinity.

Binding Affinity Data of 5-FluoroNPB-22

The following table summarizes the reported in-vitro binding affinity (Ki) of 5-FluoroNPB-22 for human CB1 and CB2 receptors, as determined by competitive radioligand binding assays using [3H]CP55,940.

| Compound | Receptor | Ki (nM) [95% CI] | Reference |

| 5-FluoroNPB-22 | CB1 | 47 [20–110] | [11] |

| 5-FluoroNPB-22 | CB2 | 4.3 [0.78–24] | [11] |

Interpretation of the Data:

The data indicates that 5-FluoroNPB-22 is a potent ligand for both CB1 and CB2 receptors, with a notable preference for the CB2 receptor. The Ki value of 4.3 nM at the CB2 receptor is approximately 11-fold lower than its Ki of 47 nM at the CB1 receptor, suggesting a degree of CB2 selectivity. This differential binding affinity is a critical piece of information for predicting its pharmacological profile.

Downstream Signaling Pathways of CB1 and CB2 Receptors

Upon agonist binding, both CB1 and CB2 receptors initiate a cascade of intracellular signaling events.[1][12][13][14] These receptors primarily couple to inhibitory G proteins (Gi/o).[14][15]

Canonical Signaling Pathway:

-

G Protein Activation: Agonist binding induces a conformational change in the receptor, leading to the activation of the associated Gi/o protein. This involves the exchange of GDP for GTP on the Gα subunit.

-

Effector Modulation: The activated Gαi/o subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14]

-

Ion Channel Regulation (Primarily CB1): The Gβγ subunit can directly modulate ion channels, such as inhibiting N- and P/Q-type calcium channels and activating G protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to a reduction in neurotransmitter release.

-

MAPK Pathway Activation: Both CB1 and CB2 receptor activation can lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as ERK1/2, which are involved in regulating gene expression and cell proliferation.[12]

Visualization of Cannabinoid Receptor Signaling

Caption: Downstream signaling pathways of CB1 and CB2 receptors.

Conclusion: A Foundation for Further Research

This technical guide has provided a comprehensive framework for understanding and determining the in-vitro binding affinity of 5-FluoroNPB-22 at CB1 and CB2 receptors. The detailed protocol, rooted in established scientific principles, offers a robust methodology for researchers. The presented binding data reveals 5-FluoroNPB-22 as a potent dual cannabinoid receptor ligand with a preference for the CB2 receptor. This information, coupled with an understanding of the downstream signaling pathways, provides a critical foundation for further investigations into its pharmacological and toxicological properties. The methodologies and insights presented herein are intended to empower drug development professionals and scientists in their pursuit of novel therapeutics and a deeper understanding of the endocannabinoid system.

References

-

Alfa Cytology. Competitive Radioligand Binding Assays. Rdcthera. Available at: [Link].

-

Cannaert, A., Sparkes, E., Pike, E., et al. (2021). Assessment of select synthetic cannabinoid receptor agonist bias and selectivity between the type 1 and type 2 cannabinoid receptor. ACS Chemical Neuroscience, 12(11), 2046-2058. Available at: [Link].

-

ChemHelpASAP. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. Available at: [Link].

-

Gifford Bioscience. Radioligand Binding Assay Protocol. Available at: [Link].

-

Howlett, A. C., Abood, M. E. (2017). CB1 & CB2 Receptor Pharmacology. Advances in pharmacology (San Diego, Calif.), 80, 169–206. Available at: [Link].

-

Hudson, B. D., Hebert, T. E. (2015). Cannabinoid CB1 and CB2 Receptor Signaling and Bias. Trends in Pharmacological Sciences, 36(10), 633-643. Available at: [Link].

-

MajidAli2020. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool [Video]. YouTube. Available at: [Link].

-

Morales, P., Reggio, P. H. (2017). CB1 Cannabinoid Receptor Signaling and Biased Signaling. Neuropharmacology, 124, 2-13. Available at: [Link].

-

Pandey, S., et al. (2019). Measuring surface expression and endocytosis of GPCRs using whole-cell ELISA. Methods in Cell Biology, 153, 163-177. Available at: [Link].

-

Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9‐tetrahydrocannabinol, cannabidiol and Δ9‐tetrahydrocannabivarin. British Journal of Pharmacology, 153(2), 199-215. Available at: [Link].

-

ResearchGate. (2024). (PDF) GPCR deorphanization assay in HEK-293 cells. Available at: [Link].

-

Springer Nature Experiments. Radioligand Binding Studies. Available at: [Link].

-

Wikipedia. (2023, December 15). CP 55,940. In Wikipedia. Available at: [Link].

-

Zhang, Y., et al. (2024). Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations. International Journal of Molecular Sciences, 25(15), 8343. Available at: [Link].

-

Zhang, K., & Zheng, X. (2009). The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of pharmacological and toxicological methods, 59(2), 85–90. Available at: [Link].

Sources

- 1. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CP 55,940 - Wikipedia [en.wikipedia.org]

- 3. Binding of the non-classical cannabinoid CP 55,940, and the diarylpyrazole AM251 to rodent brain cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GPCR deorphanization assay in HEK-293 cells [bio-protocol.org]

- 5. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. resources.revvity.com [resources.revvity.com]

- 8. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 11. Assessment of select synthetic cannabinoid receptor agonist bias and selectivity between the type 1 and type 2 cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

5-FluoroNPB-22: A Technical Guide to its Discovery, Chemistry, and Pharmacological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-FluoroNPB-22 (also known as 5F-PB-22), a potent synthetic cannabinoid that has emerged as a significant compound of interest in forensic science, toxicology, and pharmacology. This document delves into the discovery and history of 5-FluoroNPB-22, its chemical synthesis, detailed pharmacological properties, and the analytical methodologies for its detection. The guide is structured to provide not only factual data but also expert insights into the causality behind experimental choices, ensuring a thorough understanding for researchers and drug development professionals.

Introduction and Historical Context

The emergence of synthetic cannabinoids represents a significant challenge to public health and law enforcement. These substances, often misleadingly marketed as "herbal incense" or "potpourri," are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Unlike THC, however, many synthetic cannabinoids are full agonists of the cannabinoid receptors, leading to higher potency and a greater risk of adverse effects.

5-FluoroNPB-22, chemically known as quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate, is a prominent example of a third-generation synthetic cannabinoid. It was not developed within the traditional pharmaceutical research and development pipeline but rather emerged on the illicit drug market in the early 2010s. Its structure is an analogue of NPB-22, differing by the addition of a fluorine atom to the terminal carbon of the pentyl chain. This modification is a common strategy in designer drug synthesis to enhance potency and alter metabolic profiles. The first documented appearances in forensic casework occurred around 2013, and since then, it has been associated with numerous cases of acute intoxication and fatalities globally.

The clandestine nature of its origin means there is no formal record of its "discovery" in the traditional scientific sense. Instead, its history is one of detection and characterization by forensic laboratories in response to its appearance in seized materials. This reactive discovery process is typical for many novel psychoactive substances (NPS).

Chemical Synthesis and Characterization

The synthesis of 5-FluoroNPB-22 is a multi-step process that involves the preparation of two key intermediates: 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid and 8-hydroxyquinoline. These are then coupled to form the final product. The rationale for this synthetic approach lies in the accessibility of the starting materials and the reliability of the chemical transformations involved.

Synthesis of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid

The synthesis of this intermediate is a critical step and can be achieved through several routes. A representative method involves the N-alkylation of an indole derivative followed by hydrolysis.

Experimental Protocol (Representative):

-

N-Alkylation of Indole-3-carboxylic acid ester: To a solution of ethyl indole-3-carboxylate in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise at 0°C. The resulting anion is then reacted with 1-bromo-5-fluoropentane. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The rationale for using a strong base like NaH is to completely deprotonate the indole nitrogen, forming a highly nucleophilic anion that readily undergoes SN2 reaction with the alkyl halide. DMF is an ideal solvent as it is polar and aprotic, facilitating this type of reaction.

-

Hydrolysis of the Ester: The resulting ethyl 1-(5-fluoropentyl)-1H-indole-3-carboxylate is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating the ester in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification with a mineral acid like hydrochloric acid (HCl). The basic conditions promote the saponification of the ester, and the final acidification protonates the carboxylate to yield the desired carboxylic acid.

Esterification of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with 8-Hydroxyquinoline

The final step in the synthesis is the coupling of the indole-3-carboxylic acid intermediate with 8-hydroxyquinoline. This is an esterification reaction, and several coupling agents can be employed.

Experimental Protocol (Representative):

-

To a solution of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid and 8-hydroxyquinoline in an anhydrous aprotic solvent such as dichloromethane (DCM) or DMF, a coupling agent is added. A common and effective coupling agent is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with a catalyst like 4-dimethylaminopyridine (DMAP).[1]

-

The reaction mixture is stirred at room temperature for several hours until completion. The progress of the reaction can be monitored by TLC.

-

Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the water-soluble byproducts of the coupling agent and any unreacted starting materials. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude 5-FluoroNPB-22 is typically achieved by column chromatography on silica gel.

The choice of EDC as a coupling agent is due to its high efficiency in forming amide and ester bonds under mild conditions.[2][3] The byproduct, a urea derivative, is water-soluble, which simplifies its removal during the workup.[1] DMAP acts as a nucleophilic catalyst, accelerating the reaction.[4]

Caption: Synthetic pathway of 5-FluoroNPB-22.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₁FN₂O₂ | [5] |

| Molar Mass | 376.43 g/mol | [5] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, acetone, and DMSO. |

Pharmacology and Toxicology

Mechanism of Action

5-FluoroNPB-22 is a potent agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[5] The binding of 5-FluoroNPB-22 to these G-protein coupled receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). This signaling cascade ultimately modulates neurotransmitter release in the central nervous system, producing the psychoactive effects associated with the substance. The high affinity and full agonist activity at the CB1 receptor are believed to be responsible for its potent psychoactive effects, which can be significantly more intense than those of THC, a partial agonist.

Pharmacological Data

| Parameter | Value | Receptor | Reference |

| Binding Affinity (Ki) | 0.468 nM | CB1 | [5] |

| Binding Affinity (Ki) | 0.633 nM | CB2 | [5] |

| EC50 | 2.8 nM | CB1 | |

| EC50 | 11 nM | CB2 |

The low nanomolar binding affinities and EC50 values confirm the high potency of 5-FluoroNPB-22 at both cannabinoid receptors.

Caption: Signaling pathway of 5-FluoroNPB-22.

Toxicology and Metabolism

The use of 5-FluoroNPB-22 has been associated with a range of adverse health effects, including tachycardia, agitation, psychosis, and in some cases, death. The high potency and full agonism at the CB1 receptor likely contribute to this toxicity.

The metabolism of 5-FluoroNPB-22 has been studied in human hepatocytes and is characterized by two primary pathways:

-

Ester Hydrolysis: The ester linkage is a primary site of metabolism, leading to the formation of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid and 8-hydroxyquinoline.[6] This hydrolysis effectively deactivates the molecule.

-

Oxidative Metabolism: The parent compound and its hydrolyzed metabolites can undergo further oxidation at various positions, including hydroxylation of the quinoline and indole rings and the pentyl chain.[6] Oxidative defluorination to form the corresponding pentylindole-3-carboxylic acid metabolites has also been observed.[6]

The identification of these metabolites is crucial for forensic and clinical toxicology, as the parent compound is often rapidly metabolized and may not be detectable in biological samples.

Analytical Methodologies

The detection and identification of 5-FluoroNPB-22 and its metabolites in seized materials and biological samples rely on modern analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used and powerful technique for the analysis of synthetic cannabinoids.[7][8]

Experimental Protocol (Representative):

-

Sample Preparation: For herbal mixtures, the material is typically extracted with an organic solvent like methanol or a mixture of chloroform and methanol. The extract is then filtered and concentrated. For biological samples, a more extensive extraction and clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is required to remove interfering matrix components.

-

GC Separation: The extract is injected into the GC, where the components are separated based on their volatility and interaction with the stationary phase of the GC column. A non-polar or semi-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is commonly used. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds with different boiling points.

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum is a "fingerprint" of the molecule.

-

Identification: The mass spectrum of an unknown compound is compared to a library of known spectra for identification. The retention time of the compound in the GC is also a key identifying parameter.

The rationale for using GC-MS lies in its high sensitivity, selectivity, and the availability of extensive mass spectral libraries for compound identification.[9] The characteristic fragmentation patterns of indole-based synthetic cannabinoids, often involving cleavage of the side chains and the indole ring, provide valuable structural information.[10][11][12][13]

Caption: Workflow for the GC-MS analysis of 5-FluoroNPB-22.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is another powerful technique, particularly for the analysis of metabolites in biological fluids. It offers high sensitivity and specificity and is well-suited for the analysis of less volatile and thermally labile compounds.

Legal Status and Public Health Implications

Due to its high potential for abuse and the associated public health risks, 5-FluoroNPB-22 has been placed under regulatory control in many countries. In the United States, it is classified as a Schedule I controlled substance.[5] Similarly, it is a controlled substance in the United Kingdom and many other nations. The emergence of 5-FluoroNPB-22 and other synthetic cannabinoids highlights the ongoing challenge of new psychoactive substances and the need for rapid detection methods and agile legislative responses to protect public health.

Conclusion

5-FluoroNPB-22 is a potent synthetic cannabinoid that exemplifies the challenges posed by the evolving landscape of designer drugs. Its history is not one of pharmaceutical discovery but of forensic detection. Understanding its synthesis, pharmacology, and analytical detection is crucial for researchers, clinicians, and law enforcement agencies. This technical guide has provided a comprehensive overview of the current scientific knowledge of 5-FluoroNPB-22, with a focus on the underlying principles of the methodologies used in its study. Continued research into the long-term effects and metabolism of this and other synthetic cannabinoids is essential to mitigate the harm they cause.

References

- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.

- Sheehan, J. C., & Cruickshank, P. A. (1968). 1-ETHYL-3-(3-DIMETHYLAMINO)PROPYLCARBODIIMIDE HYDROCHLORIDE AND METHIODIDE. Organic Syntheses, 48, 83.

- Thermo Fisher Scientific. (n.d.). EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), 25 g - FAQs.

- Wikipedia. (n.d.). 5F-PB-22.

- DEA Diversion Control Division. (n.d.). PB-22 and 5F-PB-22.

- Wohlfarth, A., Gandhi, A. S., Pang, S., & Huestis, M. A. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Clinical Chemistry, 60(7), 976-987.

- Fu, S., et al. (2017). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. The AAPS Journal, 19(4), 1147-1158.

- Goyal, N. (2008). 1-Ethyl-3-(3-dimethylaminopropyl) Carbodiimide Hydrochloride (EDCI.HCl). Synlett, 2008(3), 335-336.

- Murai, K., & Tanimoto, H. (1989). Use of water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide for the fluorescent determination of uronic acids and carboxylic acids. Analytical Biochemistry, 181(1), 29-32.

- Wikipedia. (n.d.). 5F-PB-22.

- Organic-chemistry.org. (n.d.). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

- MedChemExpress. (n.d.). 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid-d5 (5F-PB-223-Carboxyindolemetabolite-d5).

- Wang, G., et al. (2021). Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive ion mode to screen synthetic cannabinoids in illicit products.

- Choi, H., et al. (2013). Simultaneous analysis of synthetic cannabinoids in the materials seized during drug trafficking using GC-MS.

- Wohlfarth, A., Gandhi, A. S., Pang, S., & Huestis, M. A. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry.

- LGC Standards. (n.d.). 5-Fluoro-PB-22 [Quinolin-8-yl 1-(5-fluoropentyl)

- Banister, S. D., et al. (2019). Synthesis and functional evaluation of proteinogenic amino acid-derived synthetic cannabinoid receptor agonists related to MPP-5F-PICA, MMB-5F-PICA, and MDMB-5F-PICA. ACS Chemical Neuroscience, 10(2), 1046-1059.

- Huang, L., & Guttieri, J. (2013). Synthetic Cannabinoid Analysis with GC-MS.

- Wang, G., et al. (2021). Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive ion mode to screen synthetic cannabinoids in illicit products.

- Jackson, G. P., & Yeager, D. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers.

- Shevyrin, V., et al. (2015). New Synthetic Cannabinoid – Methyl 2-{[1-(5-Fluoro-Pentyl)-3-Methyl-1H-Indol-3-Ylcarbonyl]-Amino}Butyrate – as a Designer Drug.

- Banister, S. D., et al. (2019). Synthesis and functional evaluation of proteinogenic amino acid-derived synthetic cannabinoid receptor agonists related to MPP-5F-PICA, MMB-5F-PICA, and MDMB-5F-PICA.

- Organic Syntheses. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide.

- Kim, J., et al. (2016). Analysis of 62 synthetic cannabinoids by gas chromatography–mass spectrometry with photoionization. Forensic Toxicology, 34(2), 339-348.

- Al-Saffar, Y., et al. (2024). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Future Science.

- LGC Standards. (n.d.). 5-Fluoro-PB-22 [Quinolin-8-yl 1-(5-fluoropentyl)

- Riva, E., et al. (2014). Synthesis of Heteroarylogous 1H-Indole-3-carboxamidines via a Three-Component Interrupted Ugi Reaction. AIR Unimi.

- DEA Diversion Control Division. (n.d.). PB-22 and 5F-PB-22.

- Fu, S., et al. (2017). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans.

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

- Organic Chemistry Portal. (n.d.).

- Zhu, M., et al. (2012). Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs.

- Al-Tannak, N. F., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.

- Wang, G., et al. (2021). Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive ion mode to screen synthetic cannabinoids in illicit products. PubMed.

- Wohlfarth, A., Gandhi, A. S., Pang, S., & Huestis, M. A. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. PubMed.

- Guttieri, J., & Huang, L. (2013). Synthetic Cannabinoid Analysis with GC-MS.

- Wang, G., et al. (2021). Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive ion mode to screen synthetic cannabinoids in illicit products. Ovid.

- VanNostrand, M. A., & Le, A. T. (2023). Gas Chromatography–Mass Spectrometry Analysis of Cannabis: Undergraduate Organic Chemistry Laboratory Exercise.

- Al-Saffar, Y., et al. (2024). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases.

- Royal Society of Chemistry. (n.d.).

Sources

- 1. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [commonorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Use of water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide for the fluorescent determination of uronic acids and carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 5. 5F-PB-22 - Wikipedia [en.wikipedia.org]

- 6. Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Analysis of 62 synthetic cannabinoids by gas chromatography–mass spectrometry with photoionization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive ion mode to screen synthetic cannabinoids in illicit products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. researchgate.net [researchgate.net]

- 13. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

5-FluoroNPB-22 and its relation to JWH compounds

An In-Depth Technical Guide to 5-FluoroNPB-22: Structural Elucidation, Pharmacological Profile, and Relation to JWH Progenitor Compounds

Section 1: Executive Summary

This technical guide provides a comprehensive analysis of 5-FluoroNPB-22 (also known as 5F-PB-22), a potent synthetic cannabinoid (SC), contextualized through its relationship with the pioneering JWH-series of compounds, particularly JWH-018. Developed for researchers, scientists, and drug development professionals, this document delves into the nuanced structural evolution from first-generation naphthoylindoles to later-generation ester-linked indazoles. We will explore the critical chemical distinctions, compare pharmacodynamic profiles at cannabinoid and other receptors, contrast metabolic fates, and provide validated experimental protocols for analysis. The overarching narrative explains the causal links between molecular structure, receptor affinity, metabolic stability, and analytical strategy, offering field-proven insights into this significant class of compounds.

Section 2: The Genesis of Synthetic Cannabinoids: The JWH Compound Family

The landscape of synthetic cannabinoid research was fundamentally shaped by the work of Dr. John W. Huffman at Clemson University. The "JWH" series of compounds originated from academic research aimed at exploring the structure-activity relationships (SAR) of the endocannabinoid system.[1] These compounds were instrumental tools for mapping the topology of the cannabinoid receptors, CB1 and CB2.

JWH-018: The Archetypal Naphthoylindole

JWH-018 emerged as one of the most prominent compounds from this research, later becoming infamous as a primary psychoactive component in early "Spice" and "K2" herbal incense products.[1][2] Its structure is characterized by three key moieties: an N-pentyl indole core, a carbonyl linker, and a naphthoyl group.[3] This chemical architecture proved highly effective for potent cannabinoid receptor agonism.

-

Chemical Structure and Properties:

-

Core Pharmacology: JWH-018 is a potent, non-selective full agonist at both the CB1 and CB2 receptors.[2][4] Its affinity for the CB1 receptor is approximately five times greater than that of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive constituent of cannabis.[2][4] This high affinity and efficacy are responsible for its profound psychoactive effects, which mimic but often exceed the intensity and duration of THC. Animal studies confirm its THC-like activity, including effects on body temperature, activity levels, and pain perception.[1]

Section 3: Emergence of Ester-Linked Indazole Cannabinoids: 5-FluoroNPB-22 (5F-PB-22)

The legislative scheduling of JWH-018 and other early SCs prompted clandestine chemists to synthesize novel analogues designed to circumvent existing laws.[5] 5-FluoroNPB-22 (5F-PB-22) represents a significant structural departure from the JWH series, introducing several modifications to create a distinct chemical entity while preserving potent cannabimimetic activity.[6]

-

Chemical Structure and Properties:

-

IUPAC Name: Quinolin-8-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate[6][7]

-

Formula: C₂₂H₂₀FN₃O₂[6]

-

Core Features: An indazole nucleus (replacing the indole), an ester linker (replacing the carbonyl), a quinoline tail group (replacing the naphthalene), and a terminal fluorine on the N-alkyl chain.[5][6][8]

-

Section 4: Comparative Structural and Mechanistic Analysis

The relationship between JWH-018 and 5-FluoroNPB-22 is one of structural succession, driven by the need to evade legal controls. Each modification alters the molecule's physicochemical properties, receptor interactions, and metabolic profile.

The Role of Bioisosteric Fluorine Substitution

The addition of a terminal fluorine to the N-pentyl chain is a common tactic in SC design. This modification serves two primary purposes:

-

Altering Potency: Terminal fluorination is known to often improve CB1 receptor binding affinity and potency.[9][10] This is attributed to favorable electronic interactions within the receptor's binding pocket. Studies comparing JWH-018 to its fluorinated analogue (AM-2201) and PB-22 to 5F-PB-22 show that the fluorinated versions generally exhibit increased CB1 receptor potency in vitro, often by a factor of 2 to 5 times.[9][10]

-

Modifying Metabolism: The strong carbon-fluorine bond can block metabolism at that position, potentially altering the drug's pharmacokinetic profile.

Receptor Binding and Functional Activity: A Quantitative Comparison

Both JWH-018 and 5-FluoroNPB-22 are potent agonists at CB1 and CB2 receptors. However, the structural changes in 5-FluoroNPB-22 result in a distinct pharmacological profile.

| Compound | CB1 EC₅₀ (nM) | CB2 EC₅₀ (nM) | Source |

| JWH-018 | 2.8 | 6.5 | [9][10] |

| 5-FluoroNPB-22 | 19.6 | 14.8 | [9] |

| PB-22 (non-fluorinated) | 51.5 | 37.0 | [9] |

Table 1: Comparative in vitro functional potency at human CB1 and CB2 receptors. EC₅₀ is the half-maximal effective concentration.

Causality Insight: The data shows that while both are potent, the parent JWH-018 is significantly more potent in vitro than 5-FluoroNPB-22. However, comparing 5-FluoroNPB-22 to its non-fluorinated parent, PB-22, demonstrates the potency-enhancing effect of fluorination, as 5-FluoroNPB-22 is roughly 2.5 times more potent at both receptors.[9] This highlights the complex interplay of the core structure and peripheral substitutions in determining final receptor activity.

Downstream Signaling: Beyond Cannabinoid Receptors

The primary mechanism of action for these SCs is the activation of G-protein coupled CB1 receptors, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP). Recent evidence, however, points to a more complex pharmacology. Both JWH-018 and 5F-PB-22 have been shown to interact with the serotonergic system, specifically the 5-HT₂ₐ receptors.[11] This off-target activity may contribute to the complex and often severe toxicological effects, such as psychosis and seizures, that are not typically associated with THC.[11][12]

Section 5: Metabolic Fate and Analytical Detection

The structural differences between JWH-018 and 5-FluoroNPB-22 lead to distinct metabolic pathways, a critical consideration for forensic toxicology and clinical diagnostics.

-

JWH-018 Metabolism: Primarily undergoes Phase I metabolism via oxidation (hydroxylation) on the N-pentyl chain and the indole ring, followed by Phase II glucuronidation.[2][13] Its metabolites can retain significant activity at cannabinoid receptors.[14][15][16]

-

5-FluoroNPB-22 Metabolism: The predominant metabolic pathway is the rapid hydrolysis of the ester bond, yielding 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid and 8-hydroxyquinoline.[8][17] This initial step is followed by further oxidation of the alkyl chain and subsequent glucuronidation. Oxidative defluorination to form PB-22 metabolites also occurs.[8][17]

Causality Insight: The ester linkage in 5-FluoroNPB-22 is a point of metabolic vulnerability. Its rapid hydrolysis means the parent compound may be present in biological samples for only a very short time.[18] Therefore, analytical methods must target the more persistent hydrolysis metabolites, such as the corresponding carboxylic acid, to reliably detect exposure.[8][19]

Experimental Protocol 1: In Vitro Human Hepatocyte Metabolism Assay

Objective: To identify the primary Phase I and Phase II metabolites of 5-FluoroNPB-22 using a validated biological matrix. This protocol is based on methodologies described for SC metabolism studies.[8]

Materials:

-

Cryopreserved pooled human hepatocytes

-

Hepatocyte incubation medium (e.g., Williams' Medium E)

-

5-FluoroNPB-22 stock solution (10 mM in DMSO)

-

6-well plates, collagen-coated

-

Incubator (37°C, 5% CO₂)

-

Acetonitrile (LC-MS grade), ice-cold

-

Formic acid

-

High-Resolution Mass Spectrometer (HRMS), e.g., Q-TOF or Orbitrap

Methodology:

-

Cell Thawing and Seeding: Thaw cryopreserved hepatocytes according to the supplier's protocol. Seed cells onto a collagen-coated 6-well plate at a density of approximately 0.5 x 10⁶ viable cells/well. Allow cells to attach for 4-6 hours in the incubator.

-

Initiation of Metabolism: Remove the seeding medium. Add 1 mL of pre-warmed incubation medium to each well. Add 5-FluoroNPB-22 stock solution to achieve a final concentration of 10 µM. (Causality: This concentration is high enough to generate detectable metabolites but low enough to minimize cytotoxicity).

-

Incubation: Incubate the plate at 37°C with 5% CO₂. Collect samples at various time points (e.g., 0, 30, 60, 120, 180 minutes). The 0-minute sample serves as a negative control.

-

Sample Quenching and Extraction: To stop the metabolic reactions, add 2 volumes of ice-cold acetonitrile to each well at the designated time point. Scrape the cells and transfer the entire mixture to a microcentrifuge tube.

-

Protein Precipitation: Vortex the tubes vigorously for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Sample Preparation for LC-HRMS: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Data Acquisition: Inject the sample onto the LC-HRMS system. Acquire data in full scan mode with data-dependent MS/MS fragmentation to identify potential metabolites.

-

Data Analysis: Process the data using metabolite identification software. Search for expected mass shifts corresponding to hydrolysis (+14 Da, ester to acid), hydroxylation (+16 Da), and glucuronidation (+176 Da), as well as combinations thereof.

Experimental Protocol 2: LC-MS/MS Method for Quantification in Biological Matrices

Objective: To develop a sensitive and specific method for the quantification of the primary 5-FluoroNPB-22 hydrolysis metabolite (1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid) in urine or plasma.

Materials:

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

UHPLC system

-

Analytical standard of the target metabolite and a stable isotope-labeled internal standard (SIL-IS)

-

Urine/plasma samples

-

Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

Methanol, acetonitrile, formic acid, ammonium formate (LC-MS grade)

Methodology:

-

Standard and QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the metabolite standard into blank matrix (urine/plasma).

-

Sample Pre-treatment: To 1 mL of sample, add the SIL-IS. If analyzing urine, perform enzymatic hydrolysis (using β-glucuronidase) to cleave any conjugated metabolites, converting them to the parent metabolite for total concentration measurement.

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the pre-treated sample.

-

Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute the analyte and IS with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).

-

(Causality: SPE is crucial for removing matrix components that can cause ion suppression in the ESI source, ensuring accurate quantification).

-

-

LC Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would run from 5% B to 95% B over 5-7 minutes to ensure separation from isomers and matrix components.

-

-

MS/MS Detection:

-

Ionization Mode: ESI positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimize at least two transitions for the target metabolite and one for the SIL-IS. The most intense transition is used for quantification (quantifier) and the second for confirmation (qualifier). This self-validating system ensures high specificity.

-

-

Data Analysis: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration. Quantify unknown samples using the regression equation from the curve.

Section 6: Conclusion and Future Research Horizons

The evolution from JWH-018 to 5-FluoroNPB-22 exemplifies the dynamic nature of synthetic cannabinoid development. This guide has dissected their relationship, highlighting critical shifts in chemical structure—from indole to indazole, and carbonyl to ester—that profoundly impact pharmacology and metabolism. For researchers, the key takeaway is that structural analogy does not guarantee functional or metabolic equivalence. The high potency of these compounds, coupled with potential off-target effects on systems like the 5-HT₂ₐ receptor, underscores the significant public health risks they pose.[5][11]

Future research should focus on elucidating the full spectrum of off-target interactions for new SCs and developing rapid, targeted analytical methods for their ever-growing list of metabolites. Understanding the complex interplay between receptor efficacy, signaling bias, and metabolic stability will be paramount in both clinical toxicology and the development of potential therapeutic agents derived from the cannabinoid scaffold.

Section 7: References

-

Brents, L. K., & Prather, P. L. (2014). Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors. Toxicology and Applied Pharmacology, 269(2). [Link]

-

Banister, S. D., Stuart, J., Kevin, R. C., et al. (2015). The effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135. ACS Chemical Neuroscience, 6(8), 1445-1458. [Link]

-

Rajasekaran, M., Brents, L. K., Franks, L. N., & Moran, J. H. (2013). Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors. OSTI.GOV. [Link]

-

Banister, S. D., Stuart, J., Kevin, R. C., et al. (2015). Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135. PubMed. [Link]

-

Tait, R. J., Caldicott, D., Mountain, D., Hill, S. L., & Lenton, S. (2016). A systematic review of the health effects of synthetic cannabinoid receptor agonists. SRLF. [Link]

-

Rajasekaran, M., Brents, L. K., & Prather, P. L. (2013). Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors. ResearchGate. [Link]

-

Rajasekaran, M., Brents, L., et al. (2013). Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors. Semantic Scholar. [Link]

-

Moran, C. L., Le, V. H., Carlier, J., et al. (2013). Chemical structures of JWH-018 and its common metabolites. ResearchGate. [Link]

-

Berget, A. W., & Sche T. H. (2021). Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study. PMC. [Link]

-

DEA Diversion Control Division. (n.d.). JWH-018. DEA. [Link]

-

Kneisel, S., & Auwärter, V. (2012). Metabolism of synthetic cannabinoid receptor agonists encountered in clinical casework: major in vivo phase I metabolites of JWH-018. Forensic Science International, 222(1-3), 196-203. [Link]

-

Wohlfarth, A., Gandhi, A. S., Pang, S., & Huestis, M. A. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Clinical Chemistry, 60(7), 976-987. [Link]

-

Minakata, K., Hasegawa, K., Yamagishi, I., et al. (2015). In vitro and in vivo human metabolism of synthetic cannabinoids FDU-PB-22 and FUB-PB-22. ResearchGate. [Link]

-

Gray, T. (2020). The Validation of the Synthetic Cannabinoid 5-fluoro PB-22. UAB Digital Commons. [Link]

-

Wikipedia. (n.d.). JWH-018. Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). JWH 018. PubChem. [Link]

-

Wohlfarth, A., Gandhi, A. S., Pang, S., & Huestis, M. A. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. ResearchGate. [Link]

-

Behonick, G., Shanks, K. G., Firchau, D. J., et al. (2014). Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22. Journal of Analytical Toxicology, 38(8), 559-562. [Link]

-

Malfacini, D., Betti, L., Stendardi, P., et al. (2024). 5-HT2A receptors are involved in the pharmaco-toxicological effects of the synthetic cannabinoids JWH-018 and 5F-PB22: In vivo studies in mice. European Journal of Pharmacology, 969, 176486. [Link]

-

Zhang, S., Lee, J., Lim, W. Z., & Ang, S. (2017). Differentiation and identification of 5F-PB-22 and its isomers. Forensic Science International, 279, e21-e30. [Link]

-

SWGDrug. (2014). 5-Fluoro-NPB-22. SWGDrug.org. [Link]

-

Tai, S., Fantegrossi, W. E. (2017). Convulsant Effects of Abused Synthetic Cannabinoids JWH-018 and 5F-AB-PINACA Are Mediated by Agonist Actions at CB1 Receptors in Mice. Journal of Pharmacology and Experimental Therapeutics, 360(2), 315-322. [Link]

Sources

- 1. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 2. JWH-018 - Wikipedia [en.wikipedia.org]

- 3. Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Jwh 018 | C24H23NO | CID 10382701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Differentiation and identification of 5F-PB-22 and its isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-HT2A receptors are involved in the pharmaco-toxicological effects of the synthetic cannabinoids JWH-018 and 5F-PB22: In vivo studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Convulsant Effects of Abused Synthetic Cannabinoids JWH-018 and 5F-AB-PINACA Are Mediated by Agonist Actions at CB1 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors (Journal Article) | OSTI.GOV [osti.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]

- 19. caymanchem.com [caymanchem.com]

Methodological & Application

Application Note: GC-MS Analysis of 5-FluoroNPB-22 in Biological Samples

Abstract

This application note details a validated protocol for the detection and quantification of 5-FluoroNPB-22 (1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid, 8-quinolinyl ester) in human whole blood and urine using Gas Chromatography-Mass Spectrometry (GC-MS). 5-FluoroNPB-22 is a potent synthetic cannabinoid receptor agonist (SCRA) featuring a quinolinyl ester linkage, rendering it thermally unstable and metabolically labile. This guide addresses the critical challenges of thermal degradation in the GC injector port and the rapid ester hydrolysis in biological matrices. We provide a dual-stream workflow: a direct extraction for parent drug in blood/seizures and a derivatization protocol for the primary carboxylic acid metabolite in urine.

Introduction & Chemical Context

5-FluoroNPB-22 represents a "third-generation" synthetic cannabinoid, structurally distinct from earlier JWH-series compounds by its indazole core and quinolin-8-yl ester linker.

-

Chemical Name: Quinolin-8-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate

-

Molecular Formula: C₂₂H₂₀FN₃O₂

-

Molecular Weight: 377.42 g/mol

-

Key Structural Features:

-

Indazole Core: Distinguishes it from its indole analog (5F-PB-22).

-

Ester Linkage: The weak point for both metabolic attack (hydrolysis) and thermal stress (pyrolysis).

-

The Analytical Challenge

Unlike stable alkyl-carbonyl SCRAs, 5-FluoroNPB-22 undergoes pyrolytic cleavage at the ester bond in hot GC injector ports (>250°C). This can produce artifacts (the carboxylic acid and 8-hydroxyquinoline) that mimic metabolic hydrolysis products. This protocol uses optimized temperature ramps and solvent choices to minimize this artifact.

Experimental Workflow

Reagents & Standards

-

Reference Standard: 5-FluoroNPB-22 (1 mg/mL in Acetonitrile).

-

Internal Standard (IS): 5F-PB-22-d5 or JWH-018-d11.

-

Derivatizing Agent: BSTFA with 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

-

Extraction Solvent: Chlorobutane:Isopropanol (9:1 v/v) or Ethyl Acetate.

Sample Preparation Protocols

Protocol A: Whole Blood / Plasma (Target: Parent Drug)

Use this for acute intoxication cases or seized material analysis.

-

Aliquot: Transfer 200 µL of blood/plasma to a silanized glass tube.

-

IS Addition: Spike with 20 µL of Internal Standard solution (10 µg/mL).

-

Precipitation: Add 400 µL cold Acetonitrile (dropwise) to precipitate proteins. Vortex 30s.

-

Extraction: Add 2 mL Chlorobutane:Isopropanol (9:1) . Cap and rock for 10 mins.

-

Separation: Centrifuge at 3500 rpm for 5 mins.

-

Evaporation: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under N₂ at 40°C.

-

Reconstitution: Reconstitute in 50 µL Ethyl Acetate (Avoid alcohols to prevent transesterification).

-

Injection: Inject 1 µL into GC-MS.

Protocol B: Urine (Target: Carboxylic Acid Metabolite)

Use this for routine screening. The parent drug is rarely found in urine due to rapid hydrolysis.

-

Hydrolysis: To 1 mL urine, add 50 µL

-glucuronidase. Incubate at 60°C for 1 hour. -

Extraction: Adjust pH to 4.0 (Acetate buffer). Add 3 mL Ethyl Acetate. Vortex/Centrifuge.

-

Evaporation: Transfer organic layer and evaporate to dryness.

-

Derivatization (CRITICAL):

-

Add 50 µL BSTFA + 1% TMCS and 50 µL Ethyl Acetate.

-

Incubate at 70°C for 20 mins. (Converts the carboxylic acid metabolite to its TMS-ester).

-

-

Injection: Inject 1 µL into GC-MS.

GC-MS Method Parameters

Gas Chromatography (Agilent 7890B or equivalent)

-

Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).

-

Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

-

Inlet: Splitless mode.

-

Inlet Temperature: 230°C (Lowered to minimize thermal degradation of parent).

-

Oven Program:

-

Initial: 80°C (hold 1 min).

-

Ramp 1: 30°C/min to 280°C.

-

Ramp 2: 10°C/min to 310°C (hold 5 min).

-

Mass Spectrometry (EI Source)

-

Source Temp: 230°C.

-

Quad Temp: 150°C.

-

Acquisition:

-

Scan Mode: m/z 40–550 (for identification).

-

SIM Mode: See Table 1 for diagnostic ions.

-

Data Interpretation & Diagnostic Ions

| Analyte | Matrix | Retention Time (min) | Target Ion (Quant) | Qualifier Ions |

| 5-FluoroNPB-22 (Parent) | Blood | 14.2 | 233 | 145, 377, 357 |

| 5F-Indazole-COOH (TMS) | Urine | 11.8 | 307 | 322, 233, 73 |

| 8-Hydroxyquinoline | Artifact | 6.5 | 145 | 117, 89 |

Note: The presence of m/z 233 (Indazole-acylium) without m/z 145 suggests the metabolite. The presence of both usually indicates the parent drug (or thermal breakdown).

Visualizations

Metabolic & Fragmentation Pathway

This diagram illustrates the relationship between the parent drug, its thermal degradation artifacts, and its biological metabolites.

Caption: Pathway showing the conversion of 5-FluoroNPB-22 to its acid metabolite and subsequent TMS derivatization for GC-MS analysis.

Analytical Workflow

Caption: Dual-stream extraction workflow for parent drug (Blood) and metabolites (Urine).

Validation & Troubleshooting

Linearity & Sensitivity

-

Linear Range: 5 – 500 ng/mL.

-

LOD: ~1 ng/mL (SIM mode).

-

Matrix Effects: Minimal in blood using Chlorobutane extraction. Urine requires clean separation to prevent urea interference with derivatization.

Troubleshooting Guide

-

Problem: High abundance of m/z 145 and m/z 233, but no parent ion (m/z 377).

-

Cause: Thermal degradation in the injector.[1]

-

Fix: Lower inlet temperature to 220-230°C; ensure liner is clean and deactivated; use pulsed splitless injection.

-

-

Problem: Poor recovery of metabolite in urine.

-

Cause: Incomplete derivatization.

-

Fix: Ensure sample is completely dry before adding BSTFA (moisture kills the reagent).

-

References

-

Shevyrin, V., et al. (2015). Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

-

Huestis, M. A., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22. Clinical Chemistry. Retrieved from [Link]

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Indazole Carboxylates. Retrieved from [Link]

Sources

Application Note & Protocol: Radioligand Binding Assays for the Characterization of 5-FluoroNPB-22 at Cannabinoid Receptors

Abstract

This document provides a comprehensive guide for characterizing the binding affinity of 5-FluoroNPB-22, a synthetic cannabinoid, at the human cannabinoid receptor type 1 (CB1). Radioligand binding assays are a powerful and fundamental tool in pharmacology for quantifying the interaction between a ligand and its receptor.[1] This application note details the principles and step-by-step protocols for performing competitive binding assays using cell membranes expressing the CB1 receptor. We will cover membrane preparation, assay setup, execution, and data analysis, including the calculation of the inhibition constant (Kᵢ) from IC₅₀ values using the Cheng-Prusoff equation. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for assessing the potency of novel cannabinoids like 5-FluoroNPB-22.

Introduction and Scientific Principle

5-FluoroNPB-22 is a synthetic cannabinoid, an analog of NPB-22, which itself is structurally related to the well-known cannabimimetic JWH 018.[2] These compounds primarily exert their effects through interaction with the cannabinoid receptors, CB1 and CB2, which are G-protein coupled receptors (GPCRs). The CB1 receptor is predominantly found in the central nervous system, while the CB2 receptor is mainly expressed in the periphery, particularly in immune cells. Understanding the binding affinity of a compound like 5-FluoroNPB-22 is a critical first step in elucidating its pharmacological profile.

Radioligand binding assays are the gold standard for quantifying these interactions.[3] The technique relies on the use of a radioactively labeled ligand (the radioligand) that binds to the receptor of interest with high affinity and specificity.[4] There are three main types of radioligand binding experiments: saturation, competition (or inhibition), and kinetic assays.[5]

-

Saturation Assays: Determine the density of receptors in a sample (Bₘₐₓ) and the equilibrium dissociation constant (Kₔ) of the radioligand. This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand.[6][7]

-

Competition Assays: Determine the affinity (expressed as the inhibition constant, Kᵢ) of an unlabeled test compound (like 5-FluoroNPB-22) by measuring its ability to compete with a fixed concentration of a radioligand for binding to the receptor.[4][8]

This protocol will focus on the competitive binding assay, as our primary goal is to determine the binding affinity of the unlabeled test compound, 5-FluoroNPB-22. In this setup, a constant concentration of a high-affinity CB1 radioligand (e.g., [³H]CP55,940) is incubated with the CB1-expressing membranes in the presence of varying concentrations of unlabeled 5-FluoroNPB-22. As the concentration of 5-FluoroNPB-22 increases, it displaces the radioligand from the receptor, leading to a decrease in measured radioactivity. The concentration of 5-FluoroNPB-22 that displaces 50% of the specifically bound radioligand is termed the IC₅₀.

Visualization of Experimental Principles

To better understand the workflow and the underlying principles, the following diagrams have been generated.

Sources

- 1. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 4. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 5. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdg.cnb.uam.es [pdg.cnb.uam.es]